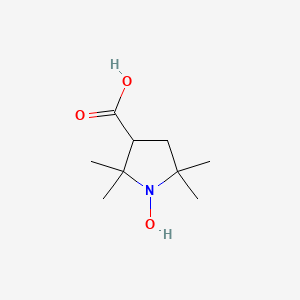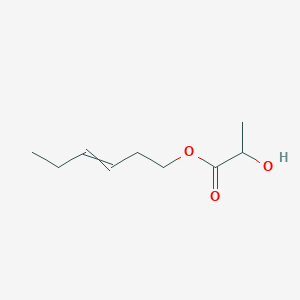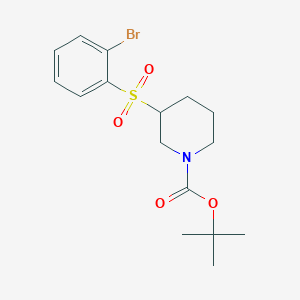
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H5BrF3NO It is a brominated derivative of pyridine, featuring a trifluoromethyl group at the 4-position and a bromoethanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . This intermediate can then be converted to the desired bromoethanone derivative through further chemical transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
科学的研究の応用
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the ethanone group.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of bromine.
4-Bromobenzotrifluoride: Features a benzene ring instead of a pyridine ring.
Uniqueness
2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. Its ethanone group also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C8H5BrF3NO |
|---|---|
分子量 |
268.03 g/mol |
IUPAC名 |
2-bromo-1-[4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c9-3-7(14)5-4-13-2-1-6(5)8(10,11)12/h1-2,4H,3H2 |
InChIキー |
HHPMVZWCKTXVDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)

![N-[(1Z)-1-chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12449073.png)


![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)




![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)

